molecular formula C8H8ClNO3 B1365426 Methyl 2-chloro-6-methoxynicotinate CAS No. 95652-77-0

Methyl 2-chloro-6-methoxynicotinate

Cat. No.: B1365426
CAS No.: 95652-77-0
M. Wt: 201.61 g/mol
InChI Key: WDMMBHZPESWUCL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxynicotinate (MCMN) is a synthetic compound that has been used in research for a variety of applications. It is an important intermediate in the synthesis of several compounds, and has been investigated for its potential use in the development of new drugs. MCMN has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Building Blocks in Organic Chemistry

Methyl 2-chloro-6-methoxynicotinate has been utilized in the synthesis of various organic compounds. For instance, Jeges et al. (2011) reported the first synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones. This synthesis involved microwave-induced regioselective methoxylation and esterification, showing the compound's utility in creating complex organic structures (Jeges et al., 2011).

Herbicide Metabolism and Environmental Impact

Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including compounds structurally similar to this compound, in human and rat liver microsomes. Their findings contribute to understanding the environmental and biological impact of such herbicides, indicating the importance of metabolic pathways in their degradation (Coleman et al., 2000).

Photodimerization Reactions

Sakamoto et al. (2002) explored the photochemical reactions of 2-alkoxynicotinic acid alkyl esters, closely related to this compound. Their research focused on understanding the formation of cage-type photodimers, which has implications in photophysics and photochemistry (Sakamoto et al., 2002).

Therapeutic Compound Synthesis

Xu and He (2010) discussed the synthesis of 2-bromo-6-methoxynaphthalene, a derivative related to this compound. This compound is an intermediate in creating non-steroidal anti-inflammatory agents, highlighting its role in pharmaceutical synthesis (Xu & He, 2010).

Mechanism of Action

Mode of Action

The mode of action of Methyl 2-chloro-6-methoxynicotinate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level are areas of ongoing research.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 2.37 (iLOGP) and 1.97 (XLOGP3) . These properties could impact the bioavailability of the compound in the body.

Biochemical Analysis

Biochemical Properties

Methyl 2-chloro-6-methoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, this compound can inhibit the activity of certain NAD±dependent dehydrogenases by binding to their active sites. This binding can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nicotinic acid derivatives. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can affect the activity of nicotinamide adenine dinucleotide (NAD+) dependent dehydrogenases, leading to changes in the levels of metabolites involved in energy production and oxidative stress response .

Properties

IUPAC Name

methyl 2-chloro-6-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMMBHZPESWUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442075
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95652-77-0
Record name methyl 2-chloro-6-methoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methoxy-nicotinoyl chloride (340 g, 1650 mmol) in MeOH (4500 mL) was stirred at RT for 1 h. The solvent was evaporated in vacuo. The mixture was basified with a saturated solution of NaHCO3 and extracted with EtOAc. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; petroleum ether/EtOAc 10/1). The desired fractions were collected and the solvents evaporated in vacuo to yield 2-chloro-6-methoxy-nicotinic acid methyl ester (280 g, 90%) as a solid.
Quantity
340 g
Type
reactant
Reaction Step One
Name
Quantity
4500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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